An In-depth Technical Guide to Methyl 4-trifluoromethylcinnamate (CAS 20754-22-7)
An In-depth Technical Guide to Methyl 4-trifluoromethylcinnamate (CAS 20754-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-trifluoromethylcinnamate is a substituted cinnamic acid ester that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group, a key pharmacophore, on the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3] These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[4][5] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of Methyl 4-trifluoromethylcinnamate, offering a technical resource for professionals in drug discovery and chemical research.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Properties
Methyl 4-trifluoromethylcinnamate is typically a pale-yellow to yellow-brown solid at room temperature. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts its physical properties compared to its non-fluorinated analog, methyl cinnamate.
| Property | Value | Source |
| CAS Number | 20754-22-7 | [6] |
| Molecular Formula | C₁₁H₉F₃O₂ | [6] |
| Molecular Weight | 230.18 g/mol | [6] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 60 °C | [7] |
| Boiling Point | 163 °C at 0.01 kPa | [7] |
| InChI | 1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+ | |
| InChIKey | YUEFITCWDISQAO-QPJJXVBHSA-N | |
| Purity | ≥98% | [8][9] |
| Storage | Sealed in dry, 2-8°C |
Spectroscopic Data and Interpretation
The structural features of Methyl 4-trifluoromethylcinnamate are well-defined by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of the closely related 4-(Trifluoromethyl)cinnamic acid provides valuable insight.[10] For the methyl ester, the spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The two vinylic protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. The aromatic protons will exhibit a complex splitting pattern typical of a 1,4-disubstituted benzene ring. The methyl ester protons will be a sharp singlet. A similar pattern is observed for 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL, with aromatic protons appearing as doublets.[11]
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons (with the carbon attached to the CF3 group showing a characteristic quartet due to C-F coupling), and the methyl carbon of the ester.
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C=O stretch of the α,β-unsaturated ester, the C=C stretch of the alkene, and the C-F stretches of the trifluoromethyl group.[12][13][14]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1720 | C=O | Carbonyl stretch of the α,β-unsaturated ester |
| ~1640 | C=C | Alkene stretch |
| ~1320 | C-F | Symmetric C-F stretch |
| ~1100-1200 | C-F | Asymmetric C-F stretches |
| ~980 | =C-H bend | Out-of-plane bend for trans-alkene |
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 230. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 199, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 171. Further fragmentation of the aromatic ring can also be expected.[15][16][17][18]
Synthesis of Methyl 4-trifluoromethylcinnamate
The synthesis of Methyl 4-trifluoromethylcinnamate can be efficiently achieved through several established synthetic methodologies, most notably the Wittig reaction and the Heck reaction.
Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.[19][20]
Caption: General workflow for the Wittig synthesis of Methyl 4-trifluoromethylcinnamate.
Detailed Protocol:
-
Reagents and Setup: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in an appropriate solvent (e.g., toluene), add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired Methyl 4-trifluoromethylcinnamate. The by-product, triphenylphosphine oxide, can often be removed by precipitation.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[21]
Caption: Key components of the Heck reaction for synthesizing Methyl 4-trifluoromethylcinnamate.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-iodo(trifluoromethyl)benzene (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), a phosphine ligand like triphenylphosphine (0.04 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Reactivity and Chemical Behavior
The reactivity of Methyl 4-trifluoromethylcinnamate is largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating nature of the methoxycarbonyl group, which are in conjugation through the phenyl ring and the double bond.
-
Electrophilic Additions: The electron-withdrawing CF₃ group deactivates the double bond towards electrophilic attack compared to unsubstituted methyl cinnamate.[22]
-
Nucleophilic Additions: Conversely, the double bond is activated towards nucleophilic Michael addition reactions.
-
Aromatic Substitution: The trifluoromethyl group is a meta-director and strongly deactivates the aromatic ring towards electrophilic aromatic substitution.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(trifluoromethyl)cinnamic acid.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in modern drug design to enhance pharmacological profiles.[1][2][23] The CF₃ group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[3][24]
Methyl 4-trifluoromethylcinnamate serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[4][5] For instance, cinnamic acid derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethyl substituent can further potentiate these effects.
While specific drugs containing the exact Methyl 4-trifluoromethylcinnamate scaffold are not prevalent in the provided search results, the broader class of trifluoromethylated aromatics is present in numerous FDA-approved drugs.[2] This underscores the importance of this moiety and the potential of its derivatives in drug development pipelines. For example, the trifluoromethylphenyl group is a key component in drugs like fluoxetine and celecoxib.[3]
Safety and Handling
Appropriate safety precautions are essential when handling Methyl 4-trifluoromethylcinnamate in a laboratory setting.
-
Hazard Statements: Based on data for similar compounds, it may cause skin and serious eye irritation.[7][25] It is also classified as harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands and face thoroughly after handling.[7]
-
P280: Wear protective gloves and eye protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[7][25]
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
Methyl 4-trifluoromethylcinnamate is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic routes, make it an accessible starting material for the development of novel compounds. The presence of the trifluoromethyl group imparts unique characteristics that can be strategically exploited to enhance the pharmacological properties of drug candidates. This technical guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in their scientific endeavors.
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